molecular formula C16H9ClF3N3OS B2605643 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392245-03-3

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2605643
CAS No.: 392245-03-3
M. Wt: 383.77
InChI Key: SCQWXANBPLBFFT-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a chlorophenyl group, and a trifluoromethyl-substituted benzamide moiety. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 3-(trifluoromethyl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of both a chlorophenyl group and a trifluoromethyl-substituted benzamide moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQWXANBPLBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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